molecular formula C17H25N3O4 B1266281 Ac-phe-lys-OH CAS No. 14287-21-9

Ac-phe-lys-OH

Cat. No.: B1266281
CAS No.: 14287-21-9
M. Wt: 335.4 g/mol
InChI Key: AVXRNUMVGRLMBL-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-phe-lys-OH is a dipeptide molecule composed of N-acetylphenylalanine and lysine joined by a peptide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

A simplified method for preparing N-acetylphenylalanines involves the hydrogenation of the corresponding unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure . This method is practical and yields good results for N-acetyl derivatives of phenylalanine and its analogs .

Industrial Production Methods

While specific industrial production methods for Ac-phe-lys-OH are not widely documented, the general approach involves large-scale synthesis using similar hydrogenation techniques under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ac-phe-lys-OH can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Hydrogenation is a common reduction reaction used in the synthesis of N-acetylphenylalanines.

    Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Raney nickel is used for hydrogenation reactions.

    Catalysts: Various catalysts can be employed depending on the specific reaction, such as palladium on carbon for hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of unsaturated azlactones yields N-acetyl derivatives of phenylalanine .

Scientific Research Applications

Ac-phe-lys-OH has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in peptide synthesis and as a reactant in various chemical reactions.

    Biology: The compound is studied for its role in protein synthesis and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development and as a model compound for studying peptide interactions.

Mechanism of Action

The mechanism of action of Ac-phe-lys-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can interact with enzymes and receptors involved in protein synthesis and metabolism. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylphenylalanine: A similar compound with a single amino acid residue.

    N-Acetyllysine: Another related compound with a different amino acid residue.

    N-Acetylmuramyl-L-alanyld-isoglutamine: A compound with similar structural features and biological activity.

Uniqueness

Ac-phe-lys-OH is unique due to its specific combination of N-acetylphenylalanine and lysine, which imparts distinct physical and chemical properties. Its dipeptide structure allows for unique interactions with enzymes and receptors, making it valuable for various research applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(21)19-15(11-13-7-3-2-4-8-13)16(22)20-14(17(23)24)9-5-6-10-18/h2-4,7-8,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXRNUMVGRLMBL-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931667
Record name N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14287-21-9
Record name N-Acetylphenylalanyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-phe-lys-OH
Reactant of Route 2
Reactant of Route 2
Ac-phe-lys-OH
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ac-phe-lys-OH
Reactant of Route 4
Reactant of Route 4
Ac-phe-lys-OH
Reactant of Route 5
Ac-phe-lys-OH
Reactant of Route 6
Ac-phe-lys-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.